molecular formula C20H21N3O B8686173 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole

5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole

Cat. No.: B8686173
M. Wt: 319.4 g/mol
InChI Key: VTOQRROVVPDIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole is a complex organic compound that features a piperazine ring substituted with a phenyl group and a 1,3-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole typically involves the following steps:

    Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group.

    Formation of the piperazine ring: This can be done through the reaction of ethylenediamine with appropriate dihalides or through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxazole N-oxides.

    Reduction: This can reduce the oxazole ring to oxazoline or other reduced forms.

    Substitution: This can involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to oxazole N-oxides, while reduction can produce oxazoline derivatives.

Scientific Research Applications

5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: It can be used to study the interactions of piperazine and oxazole derivatives with biological targets.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds and as a building block for materials science applications.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can interact with biological systems through hydrogen bonding and other non-covalent interactions, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(5-phenyl-2-oxazolyl)benzene: This compound also contains oxazole rings and phenyl groups but differs in its overall structure and properties.

    Imidazole Derivatives: These compounds share some structural similarities with oxazole derivatives but have different nitrogen positioning and chemical properties.

Uniqueness

5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole is unique due to its combination of a piperazine ring with an oxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

5-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole

InChI

InChI=1S/C20H21N3O/c1-3-7-17(8-4-1)19-15-21-20(24-19)16-22-11-13-23(14-12-22)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2

InChI Key

VTOQRROVVPDIIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

solubility

40 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-choromethyl-5-phenyloxazole (3.87 g; 0.02 mole) and N-phenylpiperazine (3.25 g; 0.02 mole) in absolute ethanol (60 ml) was boiled and stirred with finely powdered anhydrous sodium carbonate (5 g) for 6 hours.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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